(2-Bromo-4,5-dimethoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3,4,5-TRIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic compound featuring bromine, methoxy, and oxirane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3,4,5-TRIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a strong base like sodium methoxide.
Oxirane Formation: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Biochemical Research: It can be used to study the interactions of brominated and methoxylated compounds with biological macromolecules.
Industry
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3,4,5-TRIMETHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy groups but lacks the oxirane ring.
3,4,5-Trimethoxyphenyl derivatives: Similar methoxy substitution pattern but different core structures.
Uniqueness
The presence of both bromine and multiple methoxy groups, along with the oxirane ring, makes (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(3,4,5-TRIMETHOXYPHENYL)-2-OXIRANYL]METHANONE unique. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H21BrO7 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H21BrO7/c1-23-13-8-11(12(21)9-14(13)24-2)17(22)20-18(28-20)10-6-15(25-3)19(27-5)16(7-10)26-4/h6-9,18,20H,1-5H3 |
InChI Key |
AIDLVTHEDABKBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(O2)C(=O)C3=CC(=C(C=C3Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.